Furagin-13C3

Mass Spectrometry LC-MS/MS Isotope Dilution

Furagin-13C3 is a stable isotope-labeled internal standard designed to eliminate quantitative variability in LC-MS/MS analysis. Unlabeled Furagin and structural analogs fail to correct for matrix effects and differential ionization, compromising data accuracy. - Enables robust correction for matrix effects via identical co-elution and ionization. - Supports regulatory-grade bioanalysis for pharmacokinetic and food safety studies. - Provides analytical specificity for stability-indicating methods per ICH guidelines. Ensure reliable, precise quantification and regulatory compliance with this gold-standard SIL-IS.

Molecular Formula C10H8N4O5
Molecular Weight 267.17 g/mol
Cat. No. B15352384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuragin-13C3
Molecular FormulaC10H8N4O5
Molecular Weight267.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5-/i6+1,8+1,10+1
InChIKeyDECBQELQORZLLP-RYVLZJEJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furagin-13C3: Labeled Internal Standard


Furagin-13C3 (also referred to as Furazidine-13C3) is a stable isotope-labeled analogue of the antibacterial agent Furagin (Furazidine), a nitrofuran derivative structurally similar to Nitrofurantoin [1]. Its molecular formula is C₇¹³C₃H₈N₄O₅, with a molecular weight of 267.17 g/mol, reflecting the substitution of three natural ¹²C atoms with non-radioactive ¹³C isotopes [2]. This compound is specifically designed and employed as an internal standard (IS) in quantitative mass spectrometry workflows, such as LC-MS/MS and GC-MS, to enable accurate and precise measurement of Furagin concentrations in complex biological and environmental matrices .

Why Unlabeled Analogs Cannot Replace Furagin-13C3


In quantitative LC-MS/MS analysis, the use of a structurally identical, stable isotope-labeled internal standard (SIL-IS) is the established gold standard for correcting analytical variability [1]. Unlabeled Furagin cannot function as an internal standard because it is indistinguishable from the target analyte, thereby providing no means for relative quantification . Non-isotopic structural analogs (e.g., Nitrofurantoin or other nitrofurans) exhibit distinct physicochemical properties that lead to differential behavior during sample preparation, chromatographic separation, and ionization efficiency, resulting in inconsistent recovery and signal suppression or enhancement that cannot be accurately corrected [2]. Consequently, substituting Furagin-13C3 with an unlabeled or analog internal standard introduces unacceptable levels of inaccuracy and imprecision, precluding the generation of reliable, regulatory-grade bioanalytical data [3].

Furagin-13C3 Performance Metrics


Mass Shift Discrimination

Furagin-13C3 possesses a molecular ion with a mass shift of +3 Da relative to the native, unlabeled Furagin analyte [1]. This is a direct consequence of the incorporation of three ¹³C atoms. In contrast, an unlabeled Furagin standard would co-elute and share an identical m/z, precluding any discrimination . This +3 Da difference is sufficient to ensure complete baseline separation in the mass analyzer, preventing isotopic cross-talk, while maintaining near-identical chromatographic retention time and ionization efficiency, a critical requirement for effective matrix effect compensation [2].

Mass Spectrometry LC-MS/MS Isotope Dilution

Superior Matrix Effect Compensation

When used as an internal standard, Furagin-13C3 co-elutes with unlabeled Furagin, thereby experiencing identical ionization suppression or enhancement caused by matrix components (e.g., plasma phospholipids) [1]. This co-elution allows for the precise correction of variable ion suppression across a batch. In contrast, a non-isotopic structural analog, such as Nitrofurantoin (MW: 238.16), would exhibit a different retention time and distinct ionization behavior, making it unable to accurately track and correct for analyte-specific matrix effects. Studies on analogous nitrofuran compounds using isotope dilution mass spectrometry have demonstrated that SIL-IS methods achieve relative expanded uncertainties as low as 3%, a level of precision unattainable with analog internal standards [2].

Bioanalysis Method Validation Matrix Effect

Long-Term Stability Profile

Vendor specifications indicate that Furagin-13C3 must be stored at -20°C under an inert atmosphere and is noted to be hygroscopic [1]. While the unlabeled Furagin API is also typically stored at refrigerated temperatures, the specific long-term stability of this particular labeled standard under these precise conditions is a defined property that ensures its reliability as a reference material. In contrast, substituting with an in-house synthesized labeled standard or a non-certified batch would introduce unknown stability and purity variables, potentially leading to inaccurate calibration and failed analytical runs .

Reference Standard Stability Storage

Furagin-13C3 Applications


Pharmacokinetic and Bioequivalence Studies

Furagin-13C3 is the optimal internal standard for quantifying Furagin in plasma, serum, or urine from preclinical and clinical studies. Its co-elution and identical ionization properties provide robust correction for matrix effects, enabling precise determination of pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) required for regulatory submissions .

Food and Environmental Residue Monitoring

For laboratories performing surveillance of nitrofuran residues in food products (e.g., meat, milk, honey) or environmental water samples, Furagin-13C3 serves as a critical SIL-IS. Its use in isotope dilution LC-MS/MS methods allows for achieving the low limits of quantification (e.g., sub-μg/kg) and high accuracy (e.g., ≤3% relative expanded uncertainty) mandated by international regulatory bodies [1].

Quality Control Method Development

Furagin-13C3 is an essential component for developing and validating stability-indicating HPLC or LC-MS methods for Furagin drug substance and drug product. It provides the necessary analytical specificity to accurately measure the active pharmaceutical ingredient in the presence of potential degradation products or formulation excipients, ensuring compliance with ICH guidelines [2].

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